2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
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Overview
Description
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that features both an ethylamino group and a 2-methyl-1H-imidazol-1-yl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide to introduce the 2-methyl group.
Amination: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Carboxylation: Finally, the propanoic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The ethylamino group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
2-(Ethylamino)-3-(1h-imidazol-1-yl)propanoic acid: Lacks the 2-methyl group on the imidazole ring.
3-(2-methyl-1h-imidazol-1-yl)propanoic acid: Lacks the ethylamino group.
Uniqueness
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the presence of both the ethylamino group and the 2-methyl-1H-imidazol-1-yl group. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(ethylamino)-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-5-4-11-7(12)2/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
QVVXNRGCXFVPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=CN=C1C)C(=O)O |
Origin of Product |
United States |
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